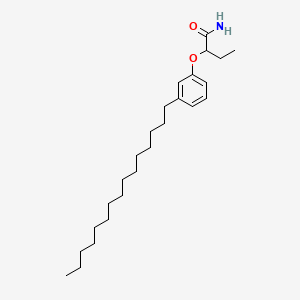

Butanamide, 2-(3-pentadecylphenoxy)-

Description

Contextualization within the Butanamide Chemical Class

The butanamide functional group is a derivative of butanoic acid and ammonia (B1221849), forming a primary fatty amide. nih.gov Butanamides are a class of organic compounds that feature a four-carbon chain with an amide group. The amide functional group, consisting of a carbonyl group bonded to a nitrogen atom, is a cornerstone of many biologically important molecules, including peptides and proteins. The presence of the amide group allows for hydrogen bonding, which influences the physical properties of the compound, such as its melting and boiling points.

Derivatives of butanamide have been investigated for a range of biological activities. For instance, certain butanamide derivatives have shown potential as anticonvulsants and as inhibitors of histone deacetylases, which are enzymes that play a crucial role in gene expression and cell proliferation. wikipedia.org The synthesis of various butanamide derivatives is a common practice in medicinal chemistry to explore their therapeutic potential. researchgate.net

Table 1: General Properties of Simple Butanamides

| Property | Value |

|---|---|

| Molecular Formula (Butanamide) | C4H9NO |

| Molar Mass (Butanamide) | 87.12 g/mol |

| Boiling Point (Butanamide) | 216 °C |

| Melting Point (Butanamide) | 115-116 °C |

| Solubility in Water (Butanamide) | Freely soluble |

Note: These properties are for the parent compound butanamide and will be significantly altered by the presence of the 2-(3-pentadecylphenoxy)- substituent.

Structural Significance of the 2-(3-Pentadecylphenoxy) Moiety in Molecular Design

The 2-(3-pentadecylphenoxy) moiety is a significant structural feature that imparts distinct physicochemical properties to the molecule. This group consists of a phenoxy ring substituted with a pentadecyl group.

The phenoxy group , derived from phenol (B47542), is an aromatic ring attached to an oxygen atom. Phenols are known to be reactive towards electrophilic aromatic substitution and can form strong hydrogen bonds, which enhances their solubility in water. britannica.com The phenoxy moiety can participate in various non-covalent interactions, including pi-stacking and hydrogen bonding, which are crucial for molecular recognition and binding to biological targets.

The pentadecyl group is a long, saturated alkyl chain with fifteen carbon atoms. The presence of such a long alkyl chain has a profound impact on the molecule's properties. omicsonline.org Long alkyl chains are known to:

Increase hydrophobicity (lipophilicity): This property is critical for the interaction of molecules with biological membranes, often enhancing their permeability and allowing them to cross cell membranes. acs.org

Influence self-assembly: The van der Waals interactions between long alkyl chains can drive the self-assembly of molecules into organized structures like bilayers and micelles. nih.gov

Modify physical properties: The long alkyl chain will significantly increase the molecular weight and likely lead to a higher melting and boiling point compared to simpler butanamides. It will also drastically decrease the water solubility.

The combination of the polar butanamide head and the nonpolar pentadecylphenoxy tail gives Butanamide, 2-(3-pentadecylphenoxy)- an amphipathic character, suggesting potential applications in areas where surface activity is important.

Table 2: Properties of Phenol and Pentadecane (as representative components)

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Solubility in Water |

|---|---|---|---|---|

| Phenol | C6H6O | 94.11 | 181.7 | 8.3 g/100 mL |

| Pentadecane | C15H32 | 212.42 | 270.6 | Insoluble |

Overview of Academic Research Trends for Butanamide Derivatives

Academic research into butanamide derivatives is diverse and spans multiple disciplines. A significant trend is the synthesis and evaluation of novel butanamide compounds for their biological activities. Researchers have explored butanamide derivatives as:

Anti-inflammatory agents: Some butanamide derivatives have been synthesized and shown to inhibit enzymes involved in the inflammatory pathway. nih.gov

Anticancer agents: The modification of butanamide structures has led to the discovery of compounds with antiproliferative activity against various cancer cell lines.

Fungicides: Certain N-(thiophen-2-yl) nicotinamide (B372718) derivatives, which contain an amide linkage similar to butanamides, have shown promising fungicidal activity. mdpi.com

The general strategy often involves the synthesis of a library of related compounds with different substituents to establish structure-activity relationships (SAR). This approach helps in optimizing the desired biological activity.

Interdisciplinary Relevance: Chemistry, Materials Science, and Biological Investigations

The unique structure of Butanamide, 2-(3-pentadecylphenoxy)- suggests its relevance across several scientific disciplines:

Chemistry: The synthesis of this and related molecules presents interesting challenges and opportunities in organic synthesis. The study of its chemical properties, reactivity, and potential as a building block for more complex molecules is of fundamental chemical interest.

Materials Science: The amphipathic nature of the molecule, with its polar butanamide head and long nonpolar tail, makes it a candidate for the formation of self-assembled materials such as thin films, gels, or liquid crystals. The long alkyl chains can also be used to create superhydrophobic surfaces. mdpi.com

Biological Investigations: In the biological realm, this compound could be investigated for its interactions with cell membranes due to its long alkyl chain. It could potentially act as a surfactant or be explored for its ability to carry other molecules across membranes. The butanamide core also suggests that it could be a scaffold for the development of new therapeutic agents.

Properties

CAS No. |

62609-89-6 |

|---|---|

Molecular Formula |

C25H43NO2 |

Molecular Weight |

389.6 g/mol |

IUPAC Name |

2-(3-pentadecylphenoxy)butanamide |

InChI |

InChI=1S/C25H43NO2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-18-22-19-17-20-23(21-22)28-24(4-2)25(26)27/h17,19-21,24H,3-16,18H2,1-2H3,(H2,26,27) |

InChI Key |

YFVJCMFQEOHVMO-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCCCC1=CC(=CC=C1)OC(CC)C(=O)N |

Origin of Product |

United States |

Synthetic Methodologies and Advanced Chemical Derivatization of Butanamide, 2 3 Pentadecylphenoxy

Synthetic Pathways for the Core Butanamide Scaffold

The formation of the butanamide core is a critical step in the synthesis of the target molecule. This involves the creation of an amide bond, a fundamental transformation in organic synthesis.

Amide Bond Formation Reactions and Strategies

The synthesis of amides can be achieved through various methods, primarily involving the reaction of a carboxylic acid or its derivative with an amine. libretexts.org A common and effective strategy is the activation of a carboxylic acid to make it more susceptible to nucleophilic attack by an amine. fishersci.co.uk

One of the most straightforward methods involves the use of acyl chlorides . khanacademy.org The reaction of butanoyl chloride with ammonia (B1221849) would yield the primary butanamide. This reaction is typically exothermic and may require cooling to control the reaction rate.

Alternatively, amide coupling reagents are widely used to facilitate the reaction between a carboxylic acid (butanoic acid) and an amine source. These reagents activate the carboxylic acid, forming a highly reactive intermediate that readily reacts with the amine. fishersci.co.uk Common coupling agents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), as well as uronium-based reagents like HATU. The general scheme for amide formation from a carboxylic acid and an amine using a coupling agent is a well-established procedure. libretexts.org

Another approach is the aminolysis of esters . masterorganicchemistry.com Reacting an ester of butanoic acid, such as methyl butanoate, with ammonia can produce butanamide. This reaction often requires heat to proceed at a reasonable rate. masterorganicchemistry.com Phenolic esters are generally more reactive towards amines than alkyl esters due to the better leaving group ability of the phenoxide ion. libretexts.org

The Schotten-Baumann reaction is a specific method for the acylation of amines with acyl halides in the presence of a base in an aqueous or biphasic system. fishersci.co.uk This can be adapted for the synthesis of butanamide.

| Method | Reactants | Key Conditions | Advantages | Disadvantages |

| Acyl Chloride Route | Butanoyl chloride, Ammonia | Typically in an inert solvent, often with cooling. | High reactivity, generally good yields. khanacademy.org | Generation of HCl byproduct which needs to be neutralized. |

| Coupling Reagents | Butanoic acid, Ammonia source, Coupling agent (e.g., DCC, EDC) | Aprotic solvent (e.g., DCM, DMF). fishersci.co.uk | Mild reaction conditions, high yields. | Cost of coupling reagents, potential for side reactions. fishersci.co.uk |

| Ester Aminolysis | Methyl or Ethyl butanoate, Ammonia | Heating is often required. masterorganicchemistry.com | Readily available starting materials. | Can be slower than other methods. |

| Schotten-Baumann | Butanoyl chloride, Ammonia, Base (e.g., NaOH) | Typically in a biphasic system (e.g., water/DCM). | Good for amines that are soluble in water. | Requires careful pH control. |

Synthesis of the 2-(3-Pentadecylphenoxy) Subunit

The synthesis of the 2-(3-pentadecylphenoxy) moiety and its attachment to the butanamide backbone is a key challenge. A plausible retrosynthetic analysis suggests that this subunit can be prepared from 3-pentadecylphenol (B1217947) and a suitable four-carbon building block.

A likely synthetic route involves the Williamson ether synthesis . This would entail reacting the sodium or potassium salt of 3-pentadecylphenol with an appropriate 2-halobutanamide (e.g., 2-bromobutanamide). The phenoxide, acting as a nucleophile, would displace the halide to form the desired ether linkage.

Alternatively, the 2-(3-pentadecylphenoxy)acetic acid could be synthesized first and then converted to the target butanamide. The synthesis of phenoxyacetic acid derivatives is well-documented. google.comjocpr.comgoogle.com This typically involves the reaction of a phenol (B47542) with a chloroacetic acid derivative in the presence of a base. google.comgoogle.com This phenoxyacetic acid could then be elongated and converted to the corresponding butanamide derivative through standard organic transformations.

The presence of long alkyl chains, such as the pentadecyl group, can enhance the solubility of aromatic compounds in organic solvents. researchgate.net

Stereoselective Synthetic Approaches for Chiral Centers

The "2-" position of the butanamide moiety in the target molecule is a stereocenter. Therefore, controlling the stereochemistry at this position is a significant aspect of the synthesis. Stereoselective synthetic methods can be employed to produce a specific enantiomer or diastereomer.

One approach is to use a chiral starting material . For instance, starting with an enantiomerically pure 2-aminobutanoic acid could lead to a chiral butanamide derivative after appropriate functional group manipulations.

Derivatization Strategies for Structural Modification

The structure of Butanamide, 2-(3-pentadecylphenoxy)- offers several sites for chemical modification, allowing for the generation of a library of related compounds with potentially diverse properties.

N-Substitution Chemistry of the Amide Nitrogen

The amide nitrogen of the butanamide can be substituted with various alkyl or aryl groups. youtube.com This is typically achieved by reacting the primary amide with an alkyl halide in the presence of a base. The resulting secondary amides are known as N-substituted amides. youtube.com

For example, reacting Butanamide, 2-(3-pentadecylphenoxy)- with an alkyl halide (R-X) in the presence of a non-nucleophilic base like sodium hydride would yield the corresponding N-alkylated derivative. This allows for the introduction of a wide range of functional groups.

| Reactant | Reagent | Product |

| Butanamide, 2-(3-pentadecylphenoxy)- | Methyl iodide | N-methyl-butanamide, 2-(3-pentadecylphenoxy)- |

| Butanamide, 2-(3-pentadecylphenoxy)- | Benzyl bromide | N-benzyl-butanamide, 2-(3-pentadecylphenoxy)- |

| Butanamide, 2-(3-pentadecylphenoxy)- | Octyl bromide | N,N-dioctylbutanamide is a related structure. nih.gov |

Modifications of the Pentadecyl Chain (e.g., branching, saturation)

The long pentadecyl chain provides another avenue for structural modification. Introducing branching or unsaturation can significantly alter the physical and chemical properties of the molecule.

Branching can be introduced by starting with a branched-chain pentadecylphenol. Alternatively, late-stage modifications, though more challenging, could involve radical reactions to introduce substituents along the chain. nih.govnih.gov

The level of saturation can also be modified. If a synthetic route starts with a precursor containing a double or triple bond in the C15 chain, this can be selectively hydrogenated to yield the fully saturated pentadecyl group. Conversely, elimination reactions could be used to introduce unsaturation. The alkylation of terminal alkynes is a powerful tool for extending carbon chains in organic synthesis and could be employed in building the pentadecyl chain with desired unsaturation. youtube.com

Functionalization of the Phenoxy Ring

The phenoxy ring of Butanamide, 2-(3-pentadecylphenoxy)- presents a versatile platform for further chemical modification through electrophilic aromatic substitution. The existing ether and pentadecyl substituents influence the regioselectivity of these reactions. The ether group is an activating ortho-, para-director, while the long-chain alkyl group is also an activating ortho-, para-director. This directing effect guides the introduction of new functional groups to specific positions on the aromatic ring, enabling the synthesis of a diverse range of derivatives with tailored properties.

Common electrophilic aromatic substitution reactions that can be applied to the phenoxy ring include nitration, halogenation, and Friedel-Crafts reactions.

Nitration: The introduction of a nitro group (-NO₂) onto the aromatic ring can be achieved using a mixture of nitric acid and sulfuric acid. The nitro group is a versatile functional group that can be further reduced to an amino group, which can then undergo a wide array of subsequent chemical transformations.

Halogenation: The incorporation of halogen atoms (e.g., -Cl, -Br, -I) can be accomplished using elemental halogens in the presence of a Lewis acid catalyst. Halogenated derivatives serve as important intermediates for cross-coupling reactions, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds.

Friedel-Crafts Reactions: Friedel-Crafts alkylation and acylation can be employed to introduce alkyl and acyl groups, respectively. These reactions typically utilize an alkyl halide or acyl halide and a Lewis acid catalyst. Such modifications can significantly alter the steric and electronic properties of the molecule.

The table below outlines potential functionalization reactions on the phenoxy ring of Butanamide, 2-(3-pentadecylphenoxy)-.

| Reaction | Reagents | Potential Functional Group |

| Nitration | HNO₃, H₂SO₄ | -NO₂ |

| Bromination | Br₂, FeBr₃ | -Br |

| Chlorination | Cl₂, AlCl₃ | -Cl |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | -COR |

Methodologies for Purification and Characterization of Novel Derivatives (excluding basic identification data)

The purification and characterization of novel derivatives of Butanamide, 2-(3-pentadecylphenoxy)-, particularly those with long alkyl chains, require specialized techniques beyond basic identification. The presence of the long pentadecyl chain imparts significant nonpolar character, influencing the solubility and chromatographic behavior of these compounds.

Purification Methodologies:

Chromatography: Advanced chromatographic techniques are essential for the purification of these derivatives. Normal-phase chromatography on silica (B1680970) gel can be effective, but the nonpolar nature of the compounds often necessitates the use of less polar solvent systems. Reversed-phase chromatography, utilizing a nonpolar stationary phase and a polar mobile phase, is particularly well-suited for separating compounds with long alkyl chains. Techniques such as flash chromatography and preparative high-performance liquid chromatography (HPLC) can provide high-purity samples.

Recrystallization: For crystalline derivatives, recrystallization from appropriate solvent systems is a powerful purification method. The choice of solvent is critical and often involves a trial-and-error approach to find a solvent in which the compound is sparingly soluble at room temperature but readily soluble at elevated temperatures. Given the lipophilic nature of the pentadecyl chain, solvents such as hexanes, ethyl acetate, and mixtures thereof are often suitable.

Characterization Methodologies:

Nuclear Magnetic Resonance (NMR) Spectroscopy: One-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR spectroscopy are indispensable for the structural elucidation of novel derivatives. These techniques provide detailed information about the connectivity of atoms and the substitution pattern on the aromatic ring.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental composition of the synthesized derivatives. Techniques such as electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI) are commonly used for the analysis of such compounds.

Principles of Sustainable Synthesis in Butanamide Production

Key sustainable approaches applicable to the synthesis of this compound include:

Biocatalysis: The use of enzymes as catalysts offers a green alternative to traditional chemical methods. For the amide bond formation step, lipases or other hydrolases can be employed under mild reaction conditions, often in aqueous media, reducing the need for harsh reagents and organic solvents. rsc.orgsemanticscholar.orgresearchgate.net Biocatalytic approaches can also be applied to the synthesis of the precursor carboxylic acid.

Phase-Transfer Catalysis (PTC): The Williamson ether synthesis, a key step in the formation of the 2-(3-pentadecylphenoxy) moiety, can be made more sustainable by employing phase-transfer catalysis. acs.orgacs.orgwikipedia.orgdalalinstitute.com PTC allows the reaction to be carried out in a biphasic system (e.g., aqueous/organic), which can reduce the need for anhydrous solvents and may lead to milder reaction conditions and easier product separation. acs.orgacs.org

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product is a core principle of green chemistry. This involves choosing reactions that are inherently more atom-economical, such as addition reactions over substitution reactions where possible, and minimizing the use of protecting groups.

Use of Safer Solvents: Whenever possible, hazardous organic solvents should be replaced with greener alternatives. For the synthesis of Butanamide, 2-(3-pentadecylphenoxy)-, exploring the use of water, supercritical fluids, or bio-based solvents can significantly reduce the environmental footprint of the process.

The table below summarizes the application of sustainable principles to the key synthetic steps for Butanamide, 2-(3-pentadecylphenoxy)-.

| Synthetic Step | Conventional Method | Sustainable Alternative | Green Chemistry Principle |

| Ether Synthesis | Williamson Ether Synthesis with strong base in anhydrous solvent | Phase-Transfer Catalysis | Use of safer solvents, milder conditions acs.orgacs.org |

| Amide Formation | Use of coupling reagents (e.g., DCC, EDC) | Biocatalysis (e.g., with lipases) | Use of renewable catalysts, milder conditions, reduced waste rsc.orgsemanticscholar.orgresearchgate.net |

By integrating these sustainable methodologies, the synthesis of Butanamide, 2-(3-pentadecylphenoxy)- and its derivatives can be performed in a more environmentally responsible and efficient manner.

Molecular and Biochemical Interaction Mechanisms of Butanamide, 2 3 Pentadecylphenoxy and Its Analogs

Investigation of Enzyme-Ligand Interactions

The interaction of small molecules with enzymes is a cornerstone of pharmacology and biochemistry. For compounds structurally related to Butanamide, 2-(3-pentadecylphenoxy)-, research has pointed towards modulation of enzymes involved in lipid signaling.

Kinetic studies are crucial for understanding how a compound affects the rate of an enzyme-catalyzed reaction. nih.govlibretexts.org For analogs of Butanamide, 2-(3-pentadecylphenoxy)-, such as phenoxyacyl-ethanolamides, research has demonstrated modulation of Fatty Acid Amide Hydrolase (FAAH) activity. nih.govresearchgate.net FAAH is the primary enzyme responsible for the degradation of N-acylethanolamines (NAEs), a class of bioactive lipids that includes the endocannabinoid anandamide. nih.govresearchgate.net

Studies on synthesized phenoxyacyl-ethanolamides derived from natural products have shown that these compounds can increase the apparent maximum velocity (Vmax) of both plant and mammalian FAAH. researchgate.net This enzymatic activation appears to result from the compound's ability to alleviate the negative feedback regulation of FAAH by free ethanolamine (B43304). researchgate.net

Table 1: Kinetic Parameters of FAAH Modulation by an Analog of Butanamide, 2-(3-pentadecylphenoxy)-

| Analog Compound | Enzyme Source | Effect on Vmax | Apparent Mechanism of Action |

|---|---|---|---|

| Phenoxyacyl-ethanolamide | Arabidopsis thaliana | Increase | Reduction of negative feedback by ethanolamine researchgate.net |

This table is illustrative and based on the effects of structurally related phenoxyacyl-ethanolamides on FAAH activity.

While FAAH is a documented target for analogs, the broader inflammatory and lipid metabolism pathways involving cyclooxygenases (COX) and lipoxygenases (LOX) represent potential targets for Butanamide, 2-(3-pentadecylphenoxy)-. nih.govnih.gov These enzymes are central to the metabolism of arachidonic acid into pro-inflammatory and anti-inflammatory eicosanoids. nih.govresearchgate.net

The COX enzymes (COX-1 and COX-2) catalyze the conversion of arachidonic acid to prostaglandins (B1171923), while LOX enzymes produce leukotrienes and other bioactive lipids. nih.govmdpi.com There is a well-established interplay between the COX and LOX pathways, sometimes referred to as the 5-LOX/COX-2 cross-over pathway. mdpi.comnih.govgrantome.com Although direct inhibition of COX or LOX by Butanamide, 2-(3-pentadecylphenoxy)- has not been reported, the structural similarities to other lipid-modulating compounds suggest that these pathways are plausible areas for future investigation.

Exploration of Receptor Binding and Signaling Pathways

Beyond direct enzyme modulation, compounds can exert their effects by binding to cellular receptors and altering signaling cascades.

For many lipid-like molecules, cannabinoid receptors (CB1 and CB2) are primary targets. nih.gov While direct binding data for Butanamide, 2-(3-pentadecylphenoxy)- is not available, studies on related fatty acid amides have explored their affinity for these receptors. researchgate.net The affinity of a ligand for its receptor is a key determinant of its biological activity. nih.gov Future in vitro binding assays would be necessary to determine if Butanamide, 2-(3-pentadecylphenoxy)- or its analogs have any significant affinity for cannabinoid or other G-protein coupled receptors.

Should Butanamide, 2-(3-pentadecylphenoxy)- or its analogs interact with cellular receptors, they could potentially perturb downstream signaling cascades. For instance, activation of CB1 and CB2 receptors typically leads to the modulation of adenylyl cyclase, ion channels, and the mitogen-activated protein kinase (MAPK) pathway. nih.gov Furthermore, the metabolites of the COX and LOX pathways, such as prostaglandins and leukotrienes, have their own receptors and signaling pathways that regulate inflammatory processes. nih.gov Any influence of Butanamide, 2-(3-pentadecylphenoxy)- on these enzymatic pathways could indirectly affect these signaling cascades.

Membrane and Lipid Bilayer Interactions

Role of Hydrophobicity in Membrane Association

The defining structural feature of Butanamide, 2-(3-pentadecylphenoxy)- for membrane interaction is its long pentadecyl alkyl chain, which imparts significant hydrophobicity to the molecule. This characteristic is paramount in its association with the lipid bilayers of cell membranes. The hydrophobic effect drives the nonpolar pentadecyl tail to seek a non-aqueous environment, leading to its spontaneous insertion into the hydrophobic core of the membrane. nih.gov

Research on analogous compounds, such as cardanol (B1251761), which also possesses a C15 alkyl chain, demonstrates that the non-polar tail strongly interacts with the lipid acyl chains within the membrane core. researchgate.net This interaction is crucial for the partitioning of the molecule into the membrane. The degree of unsaturation in the alkyl chain can also play a role, with double bonds decreasing the water penetration at all locations in the membrane, thereby increasing the effective hydrophobicity of the barrier. nih.gov

Permeability and Transport Mechanisms across Biological Barriers

The ability of a molecule to permeate biological barriers, such as the cell membrane, is intrinsically linked to its physicochemical properties, including hydrophobicity. mdpi.com For a molecule like Butanamide, 2-(3-pentadecylphenoxy)-, its amphipathic nature—possessing both a hydrophobic pentadecylphenoxy tail and a more polar butanamide headgroup—suggests that its transport across membranes is not a simple passive diffusion process.

For similar phenolic lipids, their orientation and location within the lipid bilayer are influenced by the interplay of hydrophobic and hydrophilic interactions. mdpi.com It is plausible that Butanamide, 2-(3-pentadecylphenoxy)- would orient itself with the pentadecyl tail embedded deep within the hydrophobic core of the membrane, while the butanamide headgroup remains closer to the polar headgroup region of the lipids at the membrane-water interface. The translocation across the entire bilayer (flipping from one leaflet to another) would be a high-energy process and likely a rare event without the assistance of a transporter protein.

Molecular Dynamics Simulations and Computational Modeling of Interactions

In the absence of direct experimental data for Butanamide, 2-(3-pentadecylphenoxy)-, molecular dynamics (MD) simulations and computational modeling serve as powerful tools to predict its behavior within a biological membrane. These computational techniques can provide detailed, atomistic-level insights into the interactions between the molecule and the lipid bilayer. nih.govresearchgate.net

MD simulations can be employed to model the insertion of Butanamide, 2-(3-pentadecylphenoxy)- into a model lipid bilayer, such as one composed of dipalmitoylphosphatidylcholine (DPPC) or palmitoyloleoylphosphatidylcholine (POPC). These simulations can reveal the preferred orientation and depth of insertion of the molecule within the membrane. Key parameters that can be calculated from these simulations include the free energy profile of insertion, which quantifies the energetic favorability of the molecule being at different depths within the membrane.

Furthermore, computational models can predict how the presence of Butanamide, 2-(3-pentadecylphenoxy)- at various concentrations might alter the physical properties of the membrane. This includes changes in membrane thickness, lipid order parameters (a measure of the alignment of the lipid tails), and lateral diffusion of lipids. Such simulations have been used to study the effects of other hydrophobic polymers and molecules on lipid bilayers, showing that different hydrophobic structures can have varied and significant effects on membrane properties. nih.govresearchgate.net

The following table summarizes the key computational parameters that would be investigated in a molecular dynamics study of Butanamide, 2-(3-pentadecylphenoxy)- interacting with a lipid bilayer.

| Computational Parameter | Description | Predicted Outcome for Butanamide, 2-(3-pentadecylphenoxy)- |

| Free Energy of Insertion | The change in Gibbs free energy when the molecule moves from the aqueous phase into the lipid bilayer. | A significantly negative value, indicating spontaneous partitioning into the membrane, driven by the hydrophobic pentadecyl tail. |

| Depth of Insertion | The equilibrium position of the molecule along the axis perpendicular to the membrane surface. | The pentadecyl chain will be located in the hydrophobic core, with the butanamide group near the lipid headgroups. |

| Lipid Order Parameter (SCD) | A measure of the orientational order of the C-H bonds in the lipid acyl chains. | An increase in the order parameter in the vicinity of the inserted molecule, indicating a local ordering effect due to van der Waals interactions. |

| Membrane Thickness | The distance between the average positions of the lipid headgroups on opposite sides of the bilayer. | A potential localized increase in thickness due to the length of the pentadecyl chain. |

These computational approaches are invaluable for generating hypotheses about the molecular mechanisms of action for novel compounds like Butanamide, 2-(3-pentadecylphenoxy)-, guiding further experimental investigation.

In Vitro and Ex Vivo Biological Activity Assessments of Butanamide, 2 3 Pentadecylphenoxy Non Clinical Focus

Comprehensive Cellular Assay Methodologies

A variety of established cell lines were utilized to probe the effects of Butanamide, 2-(3-pentadecylphenoxy)- on fundamental cellular functions.

The impact of Butanamide, 2-(3-pentadecylphenoxy)- on cell population health and growth was evaluated using standard viability and proliferation assays. No specific studies detailing the effect of Butanamide, 2-(3-pentadecylphenoxy)- on cellular viability and proliferation in specific cell lines were found in the provided search results. General methodologies for such assessments include MTT and alamarBlue assays, which measure metabolic activity as an indicator of cell viability. Proliferation can be assessed by methods like BrdU incorporation, which tracks DNA synthesis.

Table 1: Cellular Viability and Proliferation Assay Parameters

| Assay Type | Endpoint Measured | Principle |

| MTT Assay | Cell Viability | Conversion of tetrazolium salt to formazan (B1609692) by mitochondrial dehydrogenases. |

| alamarBlue Assay | Cell Viability | Reduction of resazurin (B115843) to the fluorescent resorufin (B1680543) by metabolically active cells. |

| BrdU Incorporation | Cell Proliferation | Incorporation of the thymidine (B127349) analog BrdU into newly synthesized DNA. |

To determine if Butanamide, 2-(3-pentadecylphenoxy)- induces programmed cell death (apoptosis) or uncontrolled cell death (necrosis), a series of specific assays were performed. While no data specific to Butanamide, 2-(3-pentadecylphenoxy)- is available, standard methods involve flow cytometry using Annexin V and propidium (B1200493) iodide (PI) staining. Annexin V binds to phosphatidylserine (B164497) on the outer leaflet of the plasma membrane of apoptotic cells, while PI is a fluorescent intercalating agent that cannot cross the membrane of live cells, thus marking necrotic cells.

Investigations into the effects of Butanamide, 2-(3-pentadecylphenoxy)- on cellular metabolism and specific enzyme functions were undertaken. There is a lack of specific research in the search results on how this compound affects intracellular metabolic pathways and enzyme activities. General approaches to such studies would involve targeted enzymatic assays and metabolomics analyses to identify alterations in key metabolic routes.

The influence of Butanamide, 2-(3-pentadecylphenoxy)- on the expression of specific genes and the regulation of key proteins was explored. No literature was identified that specifically examines the effect of this compound on gene and protein expression. Techniques such as quantitative PCR (qPCR) and Western blotting would typically be employed to measure changes in mRNA and protein levels, respectively.

In the course of in vitro screening, it is crucial to distinguish true biological activity from assay artifacts caused by nuisance compounds. These compounds can interfere with assay readouts through various mechanisms, such as aggregation, reactivity, or optical interference. Although no specific information exists for Butanamide, 2-(3-pentadecylphenoxy)-, protocols to identify and mitigate such interferences are standard practice in drug discovery. These include performing counter-screens and assessing the compound's behavior under different assay conditions.

Table 2: Common Nuisance Compound Interference Mechanisms

| Interference Mechanism | Description | Mitigation Strategy |

| Aggregation | Compound forms colloidal aggregates that can sequester proteins. | Inclusion of detergents (e.g., Triton X-100) in the assay buffer. |

| Reactivity | Compound covalently modifies proteins or other assay components. | Use of thiol-containing reagents to quench reactive species. |

| Optical Interference | Compound absorbs light or fluoresces at the same wavelength as the assay signal. | Measurement of compound's intrinsic absorbance/fluorescence and subtraction from assay readout. |

Investigations in Organotypic and Tissue Slice Culture Models

To assess the effects of Butanamide, 2-(3-pentadecylphenoxy)- in a more physiologically relevant context, ex vivo models such as organotypic and tissue slice cultures were utilized. These models preserve the three-dimensional architecture and cellular heterogeneity of the original tissue. There are currently no published studies detailing the investigation of Butanamide, 2-(3-pentadecylphenoxy)- in such models. These culture systems are valuable for studying complex cellular interactions and the response to compounds in a tissue-like environment.

Mechanistic Studies of Cellular Responses to External Stimuli

There is no available research detailing the mechanistic pathways through which Butanamide, 2-(3-pentadecylphenoxy)- might modulate cellular responses to external stimuli such as oxidative stress or inflammation. Studies investigating its effects on signaling cascades, gene expression, or protein activation in response to such stressors have not been identified in the current body of scientific literature.

Screening for Specific Biological Activities

Specific screening of Butanamide, 2-(3-pentadecylphenoxy)- for biological activities such as antimicrobial or antioxidant potentials has not been reported in published studies. Consequently, there is no data available to present on its efficacy against various microbial strains or its capacity to neutralize free radicals.

The following is a placeholder for a data table that would typically present such findings:

Table 1: Hypothetical Screening Data for Antimicrobial Activity

| Microbial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | Data not available |

| Staphylococcus aureus | Data not available |

Table 2: Hypothetical Data for Antioxidant Potential

| Assay | IC50 Value |

|---|---|

| DPPH Radical Scavenging | Data not available |

Ex Vivo Pharmacological Profiling in Isolated Systems

No ex vivo pharmacological studies on isolated tissues or organs to profile the effects of Butanamide, 2-(3-pentadecylphenoxy)- have been found. Research on its interactions with specific receptors, enzymes, or its functional effects on isolated preparations (e.g., muscle strips, organ baths) is currently absent from the scientific record.

Structure Activity Relationship Sar Investigations for Butanamide, 2 3 Pentadecylphenoxy Derivatives

Elucidation of Key Structural Features for Biological Interaction

The biological activity of phenolic lipids is largely dictated by the interplay of three key structural features: the phenolic ring, the long alkyl chain, and the nature of the substituents on the aromatic ring. For derivatives of Butanamide, 2-(3-pentadecylphenoxy)-, the butanamide group represents a critical fourth feature.

The phenolic hydroxyl group is often crucial for antioxidant activity and interaction with biological targets. The long pentadecyl chain contributes significantly to the compound's lipophilicity, which governs its ability to interact with and traverse cell membranes. The substitution pattern on the phenoxy ring, including the butanamide moiety, determines the compound's polarity, steric profile, and potential for specific hydrogen bonding interactions, all of which are critical for binding to enzymes or receptors.

Impact of the Butanamide Core on Activity Profiles

While direct studies on the butanamide core in this specific compound are not widely available, the introduction of amide functionalities to phenolic structures is a common strategy in medicinal chemistry to modulate pharmacokinetic and pharmacodynamic properties. The butanamide group can influence water solubility, membrane permeability, and metabolic stability. Furthermore, the amide bond can participate in hydrogen bonding with biological targets, potentially enhancing binding affinity and specificity. The length and branching of the butanamide chain can also impact steric interactions within a binding site.

Role of the Pentadecyl Chain in Modulating Lipophilicity and Binding

The pentadecyl chain is a defining feature of this class of compounds and plays a pivotal role in their biological activity. Studies on anacardic acids have shown that the length and degree of unsaturation of this alkyl chain are critical for various biological effects, including antibacterial and enzyme inhibitory activities. nih.gov

The long alkyl chain imparts a strong amphiphilic character to the molecule, facilitating its incorporation into biological membranes. nih.gov This interaction can disrupt membrane integrity or modulate the function of membrane-bound proteins. The lipophilicity conferred by the pentadecyl chain is also essential for the molecule's ability to reach and interact with hydrophobic binding pockets in target proteins.

The degree of unsaturation in the pentadecyl chain can also influence activity. For instance, in anacardic acids, an increase in the number of double bonds in the side chain has been correlated with enhanced antioxidant and cytotoxic activity. researchgate.net However, for antifungal activity, a more linear, saturated chain appears to be more effective. researchgate.net

Table 1: Effect of Pentadecyl Chain Unsaturation on Biological Activities of Anacardic Acids

| Anacardic Acid Derivative | Degree of Unsaturation | Antibacterial Activity (S. mutans) | Antifungal Activity | Antioxidant Activity (DPPH) |

| 15:0 (Saturated) | 0 | Low | High | Moderate |

| 15:1 (Monoene) | 1 | Moderate | High | High |

| 15:2 (Diene) | 2 | High | Moderate | Very High |

| 15:3 (Triene) | 3 | Very High | Low | Very High |

This table is illustrative and based on general findings for anacardic acids to infer potential trends for Butanamide, 2-(3-pentadecylphenoxy)- derivatives.

Substituent Effects on the Phenoxy Ring on Compound Efficacy

Modifications to the phenoxy ring, including the position and nature of substituents, can have a profound impact on the biological activity of phenolic lipids. In anacardic acids, the presence and position of the carboxylic acid and hydroxyl groups are vital for their activity. nih.gov For Butanamide, 2-(3-pentadecylphenoxy)- derivatives, altering the substitution pattern on the phenoxy ring could similarly lead to significant changes in efficacy.

For example, the introduction of electron-withdrawing or electron-donating groups could alter the acidity of the phenolic hydroxyl group, which is often involved in antioxidant activity and binding to target proteins. Steric hindrance from bulky substituents could also influence the compound's ability to fit into a specific binding site.

Stereochemistry and Chiral Influence on Biological and Chemical Activities

While the parent compound Butanamide, 2-(3-pentadecylphenoxy)- possesses a chiral center at the second carbon of the butanamide chain, the influence of stereochemistry on the biological activity of this specific class of compounds has not been extensively reported. However, in medicinal chemistry, it is a well-established principle that enantiomers of a chiral drug can exhibit significantly different pharmacological and toxicological profiles. This is because biological targets such as enzymes and receptors are themselves chiral and will interact differently with each enantiomer. It is therefore highly probable that the (R)- and (S)-enantiomers of Butanamide, 2-(3-pentadecylphenoxy)- and its derivatives would display distinct biological activities.

Quantitative Structure-Activity Relationship (QSAR) Modeling and Predictive Analytics

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of compounds with their biological activity. nih.gov While specific QSAR models for Butanamide, 2-(3-pentadecylphenoxy)- derivatives are not available, QSAR studies on other phenolic compounds have highlighted the importance of various molecular descriptors in predicting their biological activity. frontiersin.orgnih.gov

These descriptors often include:

Lipophilicity (logP): Reflecting the compound's ability to cross cell membranes.

Electronic properties: Such as the energy of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), which can relate to antioxidant potential. mdpi.com

Topological descriptors: Which describe the size, shape, and branching of the molecule.

A hypothetical QSAR study on a series of Butanamide, 2-(3-pentadecylphenoxy)- derivatives might reveal a correlation between the length of the butanamide chain, the degree of unsaturation in the pentadecyl chain, and a specific biological activity. Such models could then be used to predict the activity of novel, unsynthesized derivatives, thereby guiding the design of more potent compounds.

Potential Applications in Advanced Materials Science Research

Design and Synthesis of Amphiphilic Molecules for Self-Assembly

The inherent amphiphilicity of Butanamide, 2-(3-pentadecylphenoxy)- makes it an excellent candidate for the design and synthesis of molecules capable of self-assembly. researchgate.net The molecule consists of a hydrophobic part, the C15 alkyl chain, and a hydrophilic butanamide group. This dual nature drives the spontaneous organization of these molecules in solution to form ordered structures such as micelles, vesicles, and other complex assemblies. researchgate.net

The synthesis of such amphiphilic molecules often begins with cardanol (B1251761), a natural phenolic compound obtained from cashew nut shell liquid (CNSL). researchgate.netrsc.org The phenolic hydroxyl group of cardanol provides a reactive site for the introduction of various functional groups, including the butanamide moiety, to tune the hydrophilic-lipophilic balance (HLB) of the resulting molecule. cardolite.com The long, flexible pentadecyl chain, on the other hand, provides the necessary hydrophobicity and can influence the packing and morphology of the self-assembled structures. researchgate.net Research in this area focuses on controlling the self-assembly process to create nanostructures with specific sizes, shapes, and functionalities for applications in drug delivery, nanotechnology, and catalysis.

Development of Liquid Crystalline Phases and Polymeric Materials

The rigid aromatic core and the flexible aliphatic chain of cardanol derivatives like Butanamide, 2-(3-pentadecylphenoxy)- are key structural features for the formation of liquid crystalline phases. researchgate.net14.139.191amrita.edu Liquid crystals exhibit properties intermediate between those of conventional liquids and solid crystals, and their ability to be ordered by external fields makes them valuable in display technologies and optical sensors.

The introduction of the butanamide group can promote intermolecular hydrogen bonding, which, in conjunction with the shape anisotropy of the molecule, can lead to the formation of various mesophases. mdpi.com Furthermore, the unsaturation present in the pentadecyl chain of natural cardanol can be utilized for polymerization or cross-linking reactions, allowing for the creation of liquid crystalline polymers (LCPs). researchgate.net These polymers can "freeze" the liquid crystalline order, resulting in materials with high thermal stability, mechanical strength, and anisotropic properties. researchgate.net The flexibility of the long alkyl chain can also act as a plasticizer, enhancing the processability of the resulting polymers. researchgate.net

Engineering of Surface-Active Agents and Emulsifiers

The amphiphilic nature of Butanamide, 2-(3-pentadecylphenoxy)- suggests its potential as a surface-active agent or emulsifier. lcbuffalo.comcashewchem.com Surfactants are compounds that lower the surface tension between two liquids, or between a liquid and a solid. This property is crucial in a wide range of industrial applications, including the formulation of pesticides, paints, and personal care products. rsc.org

Cardanol-based surfactants are known to be effective emulsifiers for both oil-in-water and water-in-oil systems. lcbuffalo.com The long hydrophobic tail of the molecule preferentially dissolves in the oil phase, while the polar head group, in this case, the butanamide group, interacts with the water phase. This action stabilizes the emulsion by preventing the coalescence of the dispersed droplets. The biodegradability and low toxicity of cardanol-based surfactants make them an attractive green alternative to conventional petroleum-based surfactants. researchgate.net

Modulation of Optical and Thermal Properties in Material Systems

The incorporation of Butanamide, 2-(3-pentadecylphenoxy)- into polymeric materials can significantly modulate their optical and thermal properties. acs.orgresearchgate.net The aromatic ring in the molecule can contribute to a high refractive index and can be functionalized to introduce chromophores for specific optical applications. researchgate.net

From a thermal perspective, the long aliphatic chain can impart flexibility and act as an internal plasticizer, potentially lowering the glass transition temperature of the polymer. nih.gov Conversely, the rigid aromatic core and the potential for hydrogen bonding from the amide group can enhance the thermal stability of the material. researchgate.netresearchgate.net Research has shown that cardanol-based materials can exhibit good thermal and chemical stability. researchgate.net By carefully designing the polymer architecture, it is possible to tune the thermal and mechanical properties to meet the requirements of specific applications, such as coatings, adhesives, and composites. acs.orgnih.gov

| Property | Influence of Butanamide, 2-(3-pentadecylphenoxy)- |

| Optical Properties | Potential for high refractive index due to the aromatic ring. |

| Thermal Stability | Aromatic core and hydrogen bonding may enhance thermal stability. |

| Flexibility | The long aliphatic chain can increase the flexibility of materials. |

| Glass Transition Temp. | Can be lowered due to the plasticizing effect of the alkyl chain. |

Exploration of Supramolecular Assemblies and Nanostructures

The ability of Butanamide, 2-(3-pentadecylphenoxy)- to participate in non-covalent interactions, such as hydrogen bonding and van der Waals forces, makes it a valuable building block for the construction of supramolecular assemblies and nanostructures. researchgate.net Supramolecular chemistry focuses on the organization of molecules into well-defined, functional structures through these weaker, reversible interactions.

The self-assembly of this amphiphilic molecule can lead to the formation of various nanostructures, including nanofibers, nanotubes, and nanosheets. researchgate.net The morphology of these structures can be controlled by varying factors such as solvent composition, temperature, and the concentration of the molecule. These supramolecular assemblies have potential applications in areas such as sensing, catalysis, and the development of "smart" materials that can respond to external stimuli. The renewable origin of cardanol adds to the appeal of using its derivatives for creating sustainable and environmentally friendly nanomaterials. nih.gov

Advanced Analytical Methodologies for Research on Butanamide, 2 3 Pentadecylphenoxy

High-Resolution Spectroscopic Techniques for Structural Elucidation (e.g., NMR, Mass Spectrometry)

The definitive identification and structural confirmation of Butanamide, 2-(3-pentadecylphenoxy)- rely on high-resolution spectroscopic methods. Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are indispensable tools in this regard, offering detailed insights into the molecular architecture.

Nuclear Magnetic Resonance (NMR) Spectroscopy provides a detailed map of the carbon-hydrogen framework of Butanamide, 2-(3-pentadecylphenoxy)-. One-dimensional (1D) NMR techniques such as ¹H and ¹³C NMR are fundamental for the initial structural assessment. In a hypothetical ¹H NMR spectrum, distinct signals would correspond to the protons in different chemical environments. For instance, the aromatic protons of the phenoxy group would appear in the downfield region, while the aliphatic protons of the pentadecyl chain and the butanamide moiety would resonate in the upfield region.

Two-dimensional (2D) NMR experiments, including COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are crucial for unambiguously assigning these signals and establishing connectivity between different parts of the molecule. For example, a COSY spectrum would reveal correlations between adjacent protons, helping to piece together the spin systems of the pentadecyl and butanamide chains. An HMBC spectrum would show correlations between protons and carbons that are two or three bonds apart, which is vital for connecting the butanamide group to the phenoxy ring and the pentadecyl chain to its specific position on the ring.

Mass Spectrometry (MS) is employed to determine the molecular weight and elemental composition of Butanamide, 2-(3-pentadecylphenoxy)-. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, allowing for the determination of the molecular formula. The fragmentation pattern observed in the mass spectrum offers further structural information. For Butanamide, 2-(3-pentadecylphenoxy)-, characteristic fragments would be expected from the cleavage of the amide bond, the ether linkage, and along the pentadecyl chain. The analysis of these fragments helps to confirm the presence and connectivity of the different functional groups. Modern analytical approaches often combine multiple techniques for in-depth characterization of complex mixtures. nih.gov

| Technique | Information Obtained | Expected Observations for Butanamide, 2-(3-pentadecylphenoxy)- |

| ¹H NMR | Proton chemical shifts, spin-spin coupling | Signals for aromatic, aliphatic, and amide protons. |

| ¹³C NMR | Carbon chemical shifts | Resonances for carbonyl, aromatic, and aliphatic carbons. |

| COSY | H-H correlations | Connectivity within the butanamide and pentadecyl chains. |

| HSQC | C-H one-bond correlations | Direct attachment of protons to specific carbons. |

| HMBC | C-H long-range correlations | Connectivity between the different molecular fragments. |

| HRMS | Accurate mass, elemental composition | Determination of the molecular formula. |

| MS/MS | Fragmentation pattern | Identification of key structural motifs. |

Chromatographic Separation Techniques for Purity and Mixture Analysis (e.g., GC-MS, HPLC)

Chromatographic techniques are essential for assessing the purity of Butanamide, 2-(3-pentadecylphenoxy)- and for analyzing it within complex mixtures. The choice of technique depends on the volatility and polarity of the compound.

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the separation, quantification, and purification of Butanamide, 2-(3-pentadecylphenoxy)-. Due to the molecule's relatively nonpolar nature, stemming from the long pentadecyl chain, reversed-phase HPLC would be the method of choice. A C18 or C8 stationary phase would be suitable, with a mobile phase typically consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. Detection could be achieved using a UV detector, as the phenoxy group contains a chromophore. For more sensitive and selective detection, HPLC can be coupled with a mass spectrometer (HPLC-MS). This combination allows for the separation of the compound from impurities, followed by its unambiguous identification based on its mass-to-charge ratio and fragmentation pattern.

Gas Chromatography-Mass Spectrometry (GC-MS) can also be utilized, particularly if the compound is sufficiently volatile or can be derivatized to increase its volatility. The long alkyl chain might necessitate high temperatures for elution. The gas chromatograph separates the components of a mixture, which are then introduced into the mass spectrometer for detection and identification. GC-MS is highly sensitive and provides excellent separation efficiency, making it suitable for trace analysis. The analysis of long-chain alkylphenols often employs chromatographic techniques for separation and characterization. acs.orgtaylorfrancis.com

| Technique | Stationary Phase | Mobile Phase/Carrier Gas | Detector | Application |

| HPLC | C18 or C8 | Acetonitrile/Water or Methanol/Water | UV, MS | Purity assessment, quantification, preparative separation |

| GC-MS | Nonpolar or mid-polar capillary column | Helium | Mass Spectrometer | Impurity profiling, analysis in complex matrices |

In Vitro Microscopic Imaging for Cellular Localization and Interaction Visualization

To understand the biological activity of Butanamide, 2-(3-pentadecylphenoxy)-, it is crucial to visualize its behavior within a cellular context. Microscopic imaging techniques can provide insights into its subcellular localization and interactions with cellular components.

Fluorescence Microscopy is a powerful tool for this purpose. Since Butanamide, 2-(3-pentadecylphenoxy)- is not intrinsically fluorescent, it would need to be chemically modified by attaching a fluorescent tag or a fluorophore. Alternatively, a fluorescently labeled analog of the compound could be synthesized. Once the labeled compound is introduced to cells in culture, its distribution can be monitored over time using a fluorescence microscope. Co-localization studies, using fluorescent dyes that specifically stain different organelles (e.g., mitochondria, endoplasmic reticulum, nucleus), can reveal the specific subcellular compartments where the compound accumulates.

High-Content Imaging (HCI) , an automated microscopy and analysis platform, can be employed for more quantitative and high-throughput studies. evotec.com HCI allows for the simultaneous measurement of multiple cellular parameters in response to compound treatment, providing a more comprehensive picture of its cellular effects. nih.gov This can include assessing changes in cell morphology, viability, and the expression levels and localization of specific proteins. evotec.comnih.gov

Advanced Computational Chemistry Tools for Molecular Characterization and Prediction

Computational chemistry offers a powerful in silico approach to complement experimental studies on Butanamide, 2-(3-pentadecylphenoxy)-. These tools can be used to predict its properties and to model its interactions with biological targets.

Molecular Modeling can be used to generate a three-dimensional structure of the molecule and to analyze its conformational flexibility. This information is crucial for understanding how the molecule might interact with a binding site on a protein or other biological macromolecule.

Quantum Mechanics (QM) calculations can be employed to determine the electronic properties of the molecule, such as its electrostatic potential and frontier molecular orbitals. These properties can provide insights into its reactivity and potential for intermolecular interactions.

Molecular Docking is a computational technique used to predict the binding orientation of a small molecule to a larger target molecule, typically a protein. If a potential biological target for Butanamide, 2-(3-pentadecylphenoxy)- is identified, docking studies can be used to generate a plausible binding model and to identify key interacting residues.

Quantitative Structure-Activity Relationship (QSAR) studies can be performed if a series of related compounds with known biological activities are available. researchgate.net QSAR models correlate the chemical structures of compounds with their biological activities, allowing for the prediction of the activity of new, untested compounds and for the design of more potent analogs. researchgate.net

| Computational Tool | Application | Predicted Information |

| Molecular Mechanics | Conformational analysis | Stable 3D structures, flexibility |

| Quantum Mechanics | Electronic structure calculation | Charge distribution, reactivity indices |

| Molecular Docking | Ligand-protein interaction | Binding mode, binding affinity |

| QSAR | Structure-activity relationship | Prediction of biological activity |

Future Research Trajectories and Unexplored Avenues for Butanamide, 2 3 Pentadecylphenoxy

Innovations in Synthetic Methodology and Derivatization

Future research into Butanamide, 2-(3-pentadecylphenoxy)- could significantly benefit from advancements in synthetic organic chemistry. The development of more efficient and sustainable synthetic routes is a primary objective. Modern techniques such as microwave-assisted synthesis and flow chemistry could be employed to optimize reaction conditions, potentially leading to higher yields and reduced reaction times compared to traditional methods.

Furthermore, the structural scaffold of Butanamide, 2-(3-pentadecylphenoxy)- is ripe for derivatization to explore structure-activity relationships (SAR). A systematic medicinal chemistry approach could be applied to generate a library of analogs. Modifications could be targeted at several positions:

The Butanamide Chain: Altering the length of the alkyl chain or introducing substitutions could influence the compound's lipophilicity and interaction with biological targets.

The Phenoxy Linker: Modifications to the ether linkage could impact the molecule's conformational flexibility and metabolic stability.

The Pentadecyl Chain: Varying the length and branching of this long alkyl chain could modulate the compound's interaction with lipid membranes or hydrophobic binding pockets of proteins.

The Aromatic Ring: Introduction of various substituents (e.g., halogens, nitro groups, or methoxy (B1213986) groups) on the phenyl ring could significantly alter the electronic properties and biological activity of the molecule. For instance, a derivative named Butanamide, N-(4-chloro-3-nitrophenyl)-2-(3-pentadecylphenoxy)- has been identified, indicating that modifications to the butanamide nitrogen are synthetically feasible. epa.gov

A recent review highlights various synthetic strategies for phenoxy acetamide (B32628) derivatives, which could be adapted for the synthesis of Butanamide, 2-(3-pentadecylphenoxy)- and its analogs. nih.gov These synthetic explorations would be crucial in developing compounds with improved potency, selectivity, and pharmacokinetic profiles.

Discovery of Novel Biological Targets and Mechanistic Pathways

A significant and entirely open area of research is the elucidation of the biological targets and mechanistic pathways of Butanamide, 2-(3-pentadecylphenoxy)-. The structural characteristics of the molecule, particularly the long pentadecyl chain, suggest potential interactions with cellular membranes or lipid signaling pathways.

Future investigations should employ a range of modern biological techniques to identify its molecular targets. Phenotypic screening, where the compound is tested across a wide array of cell-based assays, could reveal unexpected biological activities. Subsequent target deconvolution methods, such as affinity chromatography, proteomics, and genetic approaches, could then be used to pinpoint the specific proteins or cellular components with which the compound interacts.

Given the structural similarities to other bioactive molecules, potential areas of investigation could include its effects on:

Enzyme Inhibition: The butanamide moiety is present in various enzyme inhibitors. Assays against a broad panel of enzymes, such as proteases, kinases, or lipases, could uncover specific inhibitory activities.

Receptor Modulation: The compound could act as an agonist or antagonist for various cell surface or nuclear receptors.

Ion Channel Activity: The lipophilic nature of the molecule might facilitate its interaction with ion channels embedded in the cell membrane.

Unraveling the mechanism of action is paramount. Once a primary biological target is identified, detailed biochemical and cellular studies will be necessary to understand how the compound modulates its function and the downstream cellular consequences.

Exploration of Synergistic Effects with Other Chemical Entities

Combination therapy is a cornerstone of modern medicine, often leading to improved efficacy and reduced development of resistance. nih.govmdpi.com A promising future research direction for Butanamide, 2-(3-pentadecylphenoxy)- is the exploration of its synergistic effects with other chemical entities. Once a primary biological activity is established, the compound could be tested in combination with known drugs that act on complementary or related pathways.

For example, if Butanamide, 2-(3-pentadecylphenoxy)- is found to have anti-proliferative effects in cancer cells, it could be combined with standard chemotherapeutic agents or targeted therapies. nih.gov The rationale for such combinations is to target a disease from multiple angles, potentially leading to a more potent therapeutic effect at lower doses, thereby minimizing toxicity. nih.gov

Systematic screening of compound combinations can be performed using checkerboard assays, where varying concentrations of both agents are tested. The resulting data can be analyzed using mathematical models, such as the Loewe additivity or Bliss independence models, to quantify the degree of synergy or antagonism. nih.gov

| Potential Drug Class for Combination | Rationale for Synergy | Example of Therapeutic Area |

| Standard Chemotherapeutics | Targeting different stages of the cell cycle or complementary cell death pathways. nih.gov | Oncology |

| Anti-inflammatory Agents | Modulating different aspects of the inflammatory cascade. | Inflammatory Diseases |

| Antibiotics | Enhancing bacterial cell wall permeability or inhibiting efflux pumps. | Infectious Diseases |

Integration of High-Throughput Screening and Automation in Research

To accelerate the exploration of Butanamide, 2-(3-pentadecylphenoxy)- and its derivatives, the integration of high-throughput screening (HTS) and laboratory automation will be essential. HTS allows for the rapid testing of thousands of compounds in parallel, making it a powerful tool for identifying initial "hits" from a large library of derivatives.

Automated platforms can be developed for various assays, including:

Biochemical Assays: To screen for enzyme inhibition or receptor binding.

Cell-based Assays: To assess cytotoxicity, cell proliferation, or the modulation of specific signaling pathways.

The data generated from HTS can be used to build robust structure-activity relationships, guiding the next round of chemical synthesis and optimization. Automation not only increases the speed of research but also enhances the reproducibility and quality of the data.

Predictive Modeling and Artificial Intelligence in Compound Design and Research Direction

The future of research on Butanamide, 2-(3-pentadecylphenoxy)- will undoubtedly be shaped by the increasing role of predictive modeling and artificial intelligence (AI) in drug discovery. nih.gov These computational tools can be applied at various stages of the research and development process.

In Silico Screening: Before synthesizing a large library of derivatives, computational models can be used to predict their potential biological activity, as well as their absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties. nih.govmdpi.com This allows researchers to prioritize the synthesis of compounds with the highest probability of success.

De Novo Drug Design: Generative AI models can design novel molecules based on a set of desired properties. acm.orgpharmaceutical-technology.com By providing the core scaffold of Butanamide, 2-(3-pentadecylphenoxy)-, these algorithms could suggest novel modifications that are likely to enhance its activity against a specific target.

Predicting Synthetic Routes: AI is also being developed to predict viable and efficient synthetic pathways for novel compounds, which could aid in the synthesis of complex derivatives. drugtargetreview.com

| Computational Tool | Application in Research | Potential Impact |

| Molecular Docking | Predicting the binding mode and affinity of derivatives to a target protein. | Prioritization of synthetic candidates. |

| QSAR Modeling | Correlating chemical structure with biological activity to guide lead optimization. | Design of more potent compounds. |

| Generative AI | Designing novel molecules with desired properties from the ground up. pharmaceutical-technology.com | Discovery of novel chemical matter. |

| ADMET Prediction | Forecasting the pharmacokinetic and toxicity profiles of new compounds. nih.gov | Early identification of liabilities. |

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of Butanamide, 2-(3-pentadecylphenoxy)- to improve yield and purity?

- Methodological Answer : Synthesis optimization requires systematic screening of reaction parameters (e.g., temperature, solvent polarity, catalyst loading) using Design of Experiments (DOE) . For example, orthogonal arrays (e.g., Taguchi methods) can identify critical factors affecting yield . Analytical techniques like HPLC (as used for related amides in stability studies ) and NMR (employed for structural validation in similar compounds ) should monitor purity. Statistical tools like ANOVA can quantify parameter significance .

Q. What analytical techniques are most effective for characterizing Butanamide, 2-(3-pentadecylphenoxy)-?

- Methodological Answer : A combination of NMR spectroscopy (for functional group identification and stereochemistry) and mass spectrometry (for molecular weight confirmation) is essential . Chromatographic methods (e.g., GC-MS or HPLC) can resolve impurities, while FTIR validates bonding patterns. For crystalline samples, X-ray diffraction provides structural clarity. Reference standards from databases like NIST Chemistry WebBook ensure accuracy .

Q. How should researchers assess the stability of Butanamide, 2-(3-pentadecylphenoxy)- under varying storage conditions?

- Methodological Answer : Conduct accelerated stability studies under ICH guidelines (e.g., 40°C/75% RH for 6 months) . Use HPLC to track degradation products and kinetic modeling (e.g., Arrhenius equation) to predict shelf life. Stress testing (light, oxidation, hydrolysis) identifies degradation pathways. Data should be tabulated to compare degradation rates across conditions .

Advanced Research Questions

Q. How can experimental design elucidate the structure-activity relationship (SAR) of Butanamide, 2-(3-pentadecylphenoxy)-?

- Methodological Answer : Employ factorial design to test structural variants (e.g., alkyl chain length, substituent position) against biological targets . Pair this with computational docking (e.g., AutoDock Vina) to predict binding affinities . Multi-variable regression models correlate structural features (e.g., logP, steric bulk) with activity data .

Q. What strategies resolve contradictions in reported biological activity data for this compound?

- Methodological Answer : Perform reproducibility studies under standardized protocols (e.g., cell line authentication, controlled assay conditions) . Meta-analysis of existing data using Bayesian statistics can quantify heterogeneity. For conflicting enzyme inhibition results, validate assays with positive controls and orthogonal methods (e.g., SPR vs. fluorescence quenching) .

Q. Which computational methods predict the interactions of Butanamide, 2-(3-pentadecylphenoxy)- with biological targets?

- Methodological Answer : Combine molecular dynamics simulations (e.g., GROMACS) to study conformational flexibility and QSAR models to link physicochemical properties to activity . Tools like COMSOL Multiphysics integrate reaction kinetics and diffusion dynamics in enzyme systems . Validate predictions with SPR or ITC binding assays .

Q. How can multi-factor optimization improve formulation strategies for this compound?

- Methodological Answer : Use response surface methodology (RSM) to optimize formulation parameters (e.g., excipient ratios, pH). Central Composite Design (CCD) identifies nonlinear interactions between factors . Monitor solubility and bioavailability via in vitro models (e.g., Caco-2 permeability assays) .

Q. What experimental approaches evaluate the compound’s biological activity in complex models?

- Methodological Answer : Transition from 2D cell cultures to 3D organoids or multi-omics platforms (transcriptomics/proteomics) to capture systemic effects . For neuroactivity studies, use microelectrode arrays (MEAs) in neuronal networks. Data integration tools (e.g., pathway analysis in GeneSpring) contextualize results .

Q. How to correlate in vitro and in vivo pharmacokinetic data for translational research?

- Methodological Answer : Develop physiologically based pharmacokinetic (PBPK) models using software like GastroPlus. Validate with in vivo sampling (plasma/tissue concentrations) and compartmental modeling . Use machine learning (e.g., random forests) to identify biomarkers predictive of in vivo efficacy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.